

Isodecyl Acrylate: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isodecyl acrylate*

Cat. No.: *B074939*

[Get Quote](#)

Introduction

Isodecyl acrylate (IDA) is a branched-chain acrylate monomer with the chemical formula C13H24O2.^[1] It is primarily used in the production of polymers and copolymers for applications such as adhesives, coatings, and paints due to its ability to impart flexibility, weather resistance, and hydrophobicity.^[1] For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety considerations of this chemical is paramount for its safe handling and use in experimental settings. This technical guide provides an in-depth overview of the toxicological profile of **Isodecyl acrylate**, recommended handling procedures, and emergency measures, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

Isodecyl acrylate is a colorless liquid with a characteristic, weak odor.^{[2][3]} It is a combustible liquid that floats on water.^{[2][3]} Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Isodecyl Acrylate**

Property	Value	Reference
Molecular Weight	212.33 g/mol	[4]
Physical State	Liquid at 20°C and 1013.25 hPa	[4]
Boiling Point	158 °C @ 50 mm Hg	[2]
Freezing Point	-100 °C	[2]
Flash Point	240°F (115.6°C)	[2]
Specific Gravity	0.885 at 20°C	[2]
Vapor Pressure	0.02 mmHg	[2]
log Kow (Octanol-Water Partition Coefficient)	5.07 (Estimated)	[2]

Toxicological Profile

The toxicological profile of **Isodecyl acrylate** has been evaluated through various in vitro and in vivo studies. The following sections summarize the key findings.

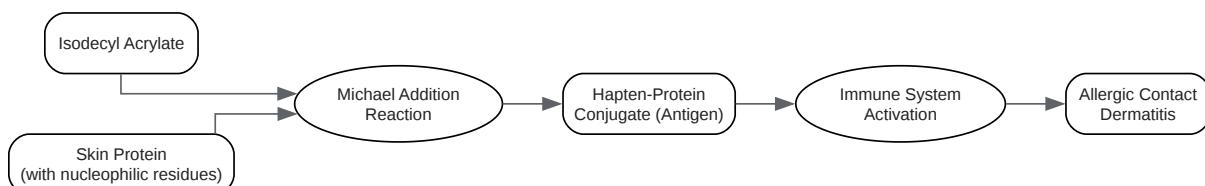
Acute Toxicity

Isodecyl acrylate exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[\[4\]](#)

Table 2: Acute Toxicity of **Isodecyl Acrylate**

Route	Species	Value	Classification	Reference
Oral	Rat	LD50 > 5000 mg/kg	Not Classified	[5]
Dermal	Rabbit	LD50 > 5000 mg/kg	Not Classified	[1]
Inhalation	Rat	No mortality at 333.0 mg/m ³ (8h)	Not Classified	[6]

Skin and Eye Irritation


Isodecyl acrylate is considered to be a mild skin and eye irritant.[2][3] Vapors may cause slight irritation to the eyes and respiratory system at high concentrations.[3] Prolonged skin contact with the liquid may cause irritation.[2]

Skin Sensitization

Isodecyl acrylate is classified as a moderate skin sensitizer.[4] Acrylates, in general, are known to cause allergic contact dermatitis.[7][8]

Mechanism of Skin Sensitization:

The skin sensitization potential of acrylates is attributed to their ability to act as haptens.[9] The electrophilic β -carbon of the α,β -unsaturated carbonyl group can react with nucleophilic amino acid residues (e.g., cysteine or histidine) in skin proteins via a Michael addition reaction.[9][10] This covalent modification forms a hapten-protein conjugate, which is recognized as an antigen by the immune system, initiating an allergic response.[9]

[Click to download full resolution via product page](#)

Mechanism of Acrylate-Induced Skin Sensitization.

Repeated Dose Toxicity

A combined oral repeated dose toxicity study with a reproductive/developmental toxicity screening test (OECD TG 422) was conducted in rats.[1] The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 300 mg/kg bw/day for both sexes.[1] At 1000 mg/kg bw/day, adverse effects including mortality, salivation, and decreased locomotor activity were observed.[1]

Genotoxicity

Isodecyl acrylate is not considered to be genotoxic *in vivo*.^{[1][4]} A summary of genotoxicity studies is presented in Table 3.

Table 3: Genotoxicity of **Isodecyl Acrylate**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	<i>S. typhimurium</i> & <i>E. coli</i>	With and Without	Negative	[1]
In vitro Chromosomal Aberration Test	Mammalian Cells	With and Without	Positive	[1]
In vivo Micronucleus Assay	Rodent	N/A	Negative	[1]

While an *in vitro* chromosomal aberration test was positive, the negative results from the *in vivo* micronucleus assay indicate that **Isodecyl acrylate** is unlikely to pose a genotoxic hazard to humans under normal handling conditions.^[1] The *in vitro* positive result may be related to cytotoxicity.^[11]

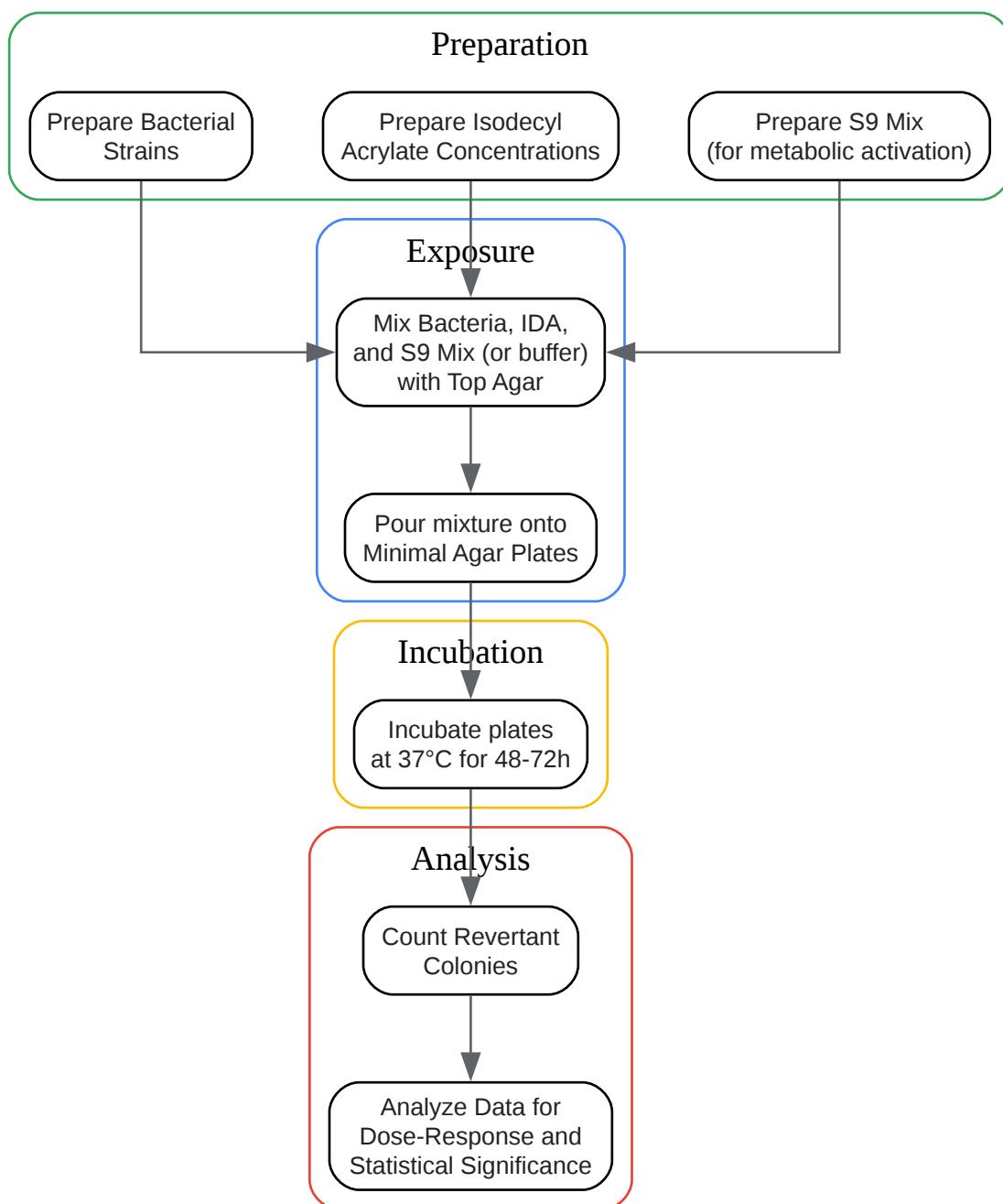
Carcinogenicity

There are no specific carcinogenicity studies available for **Isodecyl acrylate**.^[4] However, a dermal carcinogenicity bioassay of a structurally similar compound, isoctyl acrylate, in mice did not show any evidence of carcinogenicity.^[5] Generally, acrylates are not considered to be carcinogenic through a genotoxic mechanism.^[11] Any tumors observed in animal studies with other acrylates at high doses are thought to be secondary to chronic irritation and regenerative proliferation.^{[11][12]}

Reproductive and Developmental Toxicity

In a combined oral repeated dose toxicity study with a reproductive/developmental toxicity screening test (OECD TG 422) in rats, no adverse effects on reproductive or developmental parameters were observed.[\[1\]](#) The NOAEL for reproductive/developmental toxicity was determined to be 1000 mg/kg bw/day.[\[1\]](#)

Experimental Protocols


Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following sections outline the general methodologies for key assays used to evaluate the safety of **Isodecyl acrylate**.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to assess the potential of a substance to induce gene mutations in bacteria.

General Protocol (based on OECD TG 471):

- Strains: Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used to detect different types of mutations.[\[13\]](#)
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[\[13\]](#)
- Exposure: The bacterial strains are exposed to various concentrations of **Isodecyl acrylate**, a vehicle control, and positive controls in a minimal medium. The plate incorporation method is commonly used, where the test substance, bacteria, and S9 mix (if applicable) are mixed with molten top agar and poured onto a minimal agar plate.[\[13\]](#)
- Incubation: Plates are incubated at 37°C for 48-72 hours.[\[13\]](#)
- Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the vehicle control.

[Click to download full resolution via product page](#)

General Workflow for the Ames Test.

Murine Local Lymph Node Assay (LLNA)

This *in vivo* assay is the preferred method for assessing the skin sensitization potential of a chemical.

General Protocol (based on OECD TG 429):

- Animals: Typically, female CBA/J or CBA/Ca mice are used.[14]
- Dose Preparation: **Isodecyl acrylate** is dissolved in a suitable vehicle (e.g., acetone/olive oil) at various concentrations.[14][15]
- Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[14][15]
- Proliferation Measurement: On day 6, the mice are injected intravenously with a solution of ³H-methyl thymidine or another proliferation marker. After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.[14][15]
- Evaluation: The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel. The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the treated group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations.[14][16] The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer.[17]

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test

This study provides information on both systemic toxicity after repeated administration and potential effects on reproduction and development.

General Protocol (based on OECD TG 422):

- Animals: Typically, rats are used.[1][18]
- Dosing: The test substance is administered daily by gavage to several groups of male and female animals at different dose levels for a specified period before mating, during mating, and for females, throughout gestation and lactation.[1][18]
- Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.[18]

- Reproductive and Developmental Parameters: Mating performance, fertility, pregnancy outcomes, and pup viability, growth, and development are assessed.[18]
- Pathology: At the end of the study, a full necropsy is performed on all adult animals and selected offspring. Organs are weighed, and tissues are examined microscopically.[18]
- Evaluation: The NOAEL for systemic, reproductive, and developmental toxicity is determined.[1]

Health and Safety Recommendations

Handling and Storage

- Ventilation: Handle **Isodecyl acrylate** in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[4]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear safety glasses with side shields or chemical goggles.[4]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[4]
 - Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[6] Keep containers tightly closed.[6] **Isodecyl acrylate** can polymerize, especially when heated or in the absence of an inhibitor.[2]

First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical attention.[6]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[6]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spills and Disposal

- Spills: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]

Conclusion

Isodecyl acrylate is a chemical with a well-characterized toxicological profile. It has low acute toxicity but is a moderate skin sensitizer and a mild irritant. It is not considered to be genotoxic or to pose a reproductive or developmental hazard at doses that do not cause significant maternal toxicity. The primary health concern for researchers is the potential for allergic contact dermatitis. By adhering to the recommended handling procedures, using appropriate personal protective equipment, and being prepared for emergencies, **Isodecyl acrylate** can be used safely in a research environment. This guide provides a comprehensive overview of the available data to support a robust risk assessment and the implementation of safe laboratory practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
2. Isodecyl acrylate | C13H24O2 | CID 14899 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
4. arkema.com [arkema.com]

- 5. Acute toxicity, genotoxicity, and dermal carcinogenicity assessment of isooctyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 7. Unwanted Skin Reactions to Acrylates: An Update [mdpi.com]
- 8. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irritation/Sensitization | Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 10. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-genotoxicity of acrylic acid and n-butyl acrylate in a mammalian cell system (SHE cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. ftp.cdc.gov [ftp.cdc.gov]
- 16. rivm.nl [rivm.nl]
- 17. ftp.cdc.gov [ftp.cdc.gov]
- 18. oecd.org [oecd.org]
- To cite this document: BenchChem. [Isodecyl Acrylate: A Technical Health and Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074939#health-and-safety-considerations-for-isodecyl-acrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com